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Compound of Interest

Compound Name:
2-Amino-4,5-dimethylthiazole

hydrobromide

Cat. No.: B1265580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-Amino-4,5-dimethylthiazole hydrobromide. Due to the limited availability of direct

experimental spectra for this specific salt, this guide presents a summary of expected

spectroscopic data based on the analysis of closely related 2-aminothiazole derivatives. The

information herein serves as a valuable resource for the characterization and quality control of

this important synthetic building block in pharmaceutical and agrochemical research.[1]

Chemical Structure and Properties
2-Amino-4,5-dimethylthiazole hydrobromide is the hydrobromide salt of the parent

compound, 2-amino-4,5-dimethylthiazole. The thiazole ring is a key heterocyclic motif found in

numerous bioactive molecules. The presence of the amino group and two methyl substituents

on the thiazole core influences its chemical reactivity and spectroscopic properties.

Molecular Formula: C₅H₉BrN₂S Molecular Weight: 209.11 g/mol IUPAC Name: 4,5-dimethyl-

1,3-thiazol-2-amine;hydrobromide[2]
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The following tables summarize the expected quantitative spectroscopic data for 2-Amino-4,5-
dimethylthiazole hydrobromide. These values are extrapolated from data available for 2-

aminothiazole and its methylated analogs. The protonation of the amino group or the thiazole

nitrogen in the hydrobromide salt is expected to induce downfield shifts in the NMR spectra

compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of 2-Amino-4,5-dimethylthiazole Hydrobromide

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~7.5 - 8.5 Broad Singlet 3H -NH₃⁺

~2.3 Singlet 3H C4-CH₃

~2.1 Singlet 3H C5-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of 2-Amino-4,5-dimethylthiazole Hydrobromide

Chemical Shift (δ) (ppm) Assignment

~170 C2 (Thiazole)

~148 C4 (Thiazole)

~115 C5 (Thiazole)

~15 C4-CH₃

~11 C5-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands of 2-Amino-4,5-dimethylthiazole Hydrobromide
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretching (amine salt)

3100 - 2900 Medium
C-H stretching (aromatic and

aliphatic)

~1640 Strong C=N stretching (thiazole ring)

~1550 Medium N-H bending

~1450 Medium C-H bending (methyl)

Sample Preparation: KBr

Pellet[2]

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Instrument parameters may be optimized for specific samples and

equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4,5-dimethylthiazole
hydrobromide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 300 MHz or higher field Nuclear Magnetic Resonance (NMR)

spectrometer.[3]

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover a range of 0-12 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
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¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover a range of 0-200 ppm.

A longer acquisition time and a greater number of scans will be necessary compared to ¹H

NMR.

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

IR Spectroscopy
Sample Preparation:

Grind a small amount (1-2 mg) of 2-Amino-4,5-dimethylthiazole hydrobromide with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.[2][3]

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Visualizations
The following diagrams illustrate the chemical structure and the relationship between the

compound and its spectroscopic data, as well as a general workflow for spectroscopic analysis.
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Chemical Structure and Spectroscopic Relationship

2-Amino-4,5-dimethylthiazole
Hydrobromide Spectroscopic Data
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Caption: Relationship between the chemical structure and its spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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